molecular formula C7H14N2 B13085996 N1,N1-Dimethylpent-2-yne-1,5-diamine

N1,N1-Dimethylpent-2-yne-1,5-diamine

Cat. No.: B13085996
M. Wt: 126.20 g/mol
InChI Key: FHSABJHIRRNAQS-UHFFFAOYSA-N
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Description

N1,N1-Dimethylpent-2-yne-1,5-diamine is an organic compound with the molecular formula C7H14N2. It is a derivative of pentane, featuring a triple bond between the second and third carbon atoms and two amino groups at the first and fifth positions. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

N1,N1-Dimethylpent-2-yne-1,5-diamine can be synthesized through the following methods:

    Amination of Pent-2-yne: This involves the reaction of pent-2-yne with dimethylamine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the compound can be produced by the catalytic hydrogenation of pent-2-yne followed by amination with dimethylamine. This method is efficient and yields a high purity product.

Chemical Reactions Analysis

N1,N1-Dimethylpent-2-yne-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The amino groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

N1,N1-Dimethylpent-2-yne-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylpent-2-yne-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

N1,N1-Dimethylpent-2-yne-1,5-diamine can be compared with similar compounds such as:

    N1,N1-Dimethylpentane-1,5-diamine: This compound lacks the triple bond present in this compound, which may result in different chemical reactivity and applications.

    N1,N1-Dimethylhexane-1,6-diamine: This compound has an additional carbon atom in its structure, which can influence its physical and chemical properties.

    N1,N1-Dimethylbutane-1,4-diamine: This compound has a shorter carbon chain, which may affect its solubility and reactivity.

This compound stands out due to its unique structure, which includes a triple bond and two amino groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N,N-dimethylpent-2-yne-1,5-diamine

InChI

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h4,6-8H2,1-2H3

InChI Key

FHSABJHIRRNAQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCCN

Origin of Product

United States

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